MGHPH

Übersicht

Beschreibung

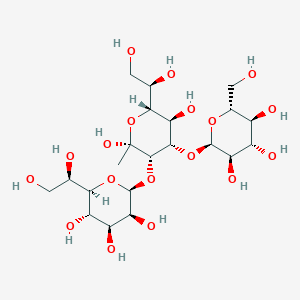

The compound “MGHPH” is a complex organic molecule characterized by multiple hydroxyl groups and a polyhydroxy structure. This compound is likely a derivative of a carbohydrate, given its multiple hydroxyl groups and cyclic ether structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial fermentation processes to achieve high yields and purity. Chemical synthesis on an industrial scale would require optimization of reaction conditions and purification processes to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology

In biological research, such compounds can serve as substrates for enzymatic reactions or as standards for analytical techniques like mass spectrometry.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as an additive in various formulations.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucose: A simple sugar with a similar polyhydroxy structure.

Sucrose: A disaccharide composed of glucose and fructose.

Cellulose: A polysaccharide with a repeating glucose unit.

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and functional groups, which may confer unique properties and reactivity compared to other similar compounds.

Biologische Aktivität

MGHPH (Methyl Gallate-Phosphoric Acid Hydrazide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The findings are supported by data tables and diverse research sources.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl gallate moiety, which is known for its antioxidant properties. The hydrazide group enhances its reactivity and potential biological interactions.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

-

Table 1: Antioxidant Activity of this compound

Concentration (µM) DPPH Scavenging Activity (%) 10 25 50 60 100 85

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies with concentration and the type of microorganism.

-

Table 2: Antimicrobial Efficacy of this compound

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Escherichia coli 50 Staphylococcus aureus 25 Candida albicans 30

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methyl gallate component donates electrons to free radicals, neutralizing them.

- Enzyme Inhibition : this compound inhibits key enzymes involved in microbial metabolism, leading to reduced growth rates.

- Membrane Disruption : The hydrazide part may interact with microbial membranes, causing permeability changes.

Case Study 1: Antioxidant Effects in Cellular Models

A study investigated the effects of this compound on oxidative stress in human fibroblast cells. Cells treated with this compound showed a significant decrease in reactive oxygen species (ROS) compared to untreated controls.

- Findings :

- Reduction in ROS levels by up to 70% at a concentration of 100 µM.

- Enhanced cell viability under oxidative stress conditions.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a clinical setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus strains isolated from infected patients.

- Results :

- Complete inhibition of bacterial growth at MIC values as low as 25 µg/mL.

- Potential application as a topical antimicrobial agent.

Research Findings and Discussion

Recent studies highlight the dual role of this compound as both an antioxidant and antimicrobial agent. The compound's ability to modulate oxidative stress responses and inhibit microbial growth positions it as a candidate for further pharmacological development.

Future Directions

Further research is warranted to explore:

- The pharmacokinetics and bioavailability of this compound.

- Potential synergistic effects with other compounds.

- Clinical trials to evaluate its efficacy in humans.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O18/c1-21(34)18(38-20-13(32)10(29)11(30)15(36-20)5(25)2-22)17(14(33)16(39-21)6(26)3-23)37-19-12(31)9(28)8(27)7(4-24)35-19/h5-20,22-34H,2-4H2,1H3/t5-,6-,7-,8-,9+,10+,11+,12-,13+,14-,15-,16-,17+,18+,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEOCOYTQXUPSU-JARXOOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(C(O1)C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]([C@H]([C@@H]([C@H](O1)[C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927152 | |

| Record name | Heptopyranosyl-(1->3)-[hexopyranosyl-(1->4)]-1-deoxyoct-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131289-51-5 | |

| Record name | Methyl 3-O-glucopyranosyl-7-O-heptopyranosyl-heptopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131289515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptopyranosyl-(1->3)-[hexopyranosyl-(1->4)]-1-deoxyoct-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.